molecular formula C9H12O4 B13813316 (2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

Cat. No.: B13813316
M. Wt: 184.19 g/mol
InChI Key: RCAULRNMJFUWRP-DGCAKLBHSA-N
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Description

This compound is a dihydropyranone derivative featuring a fused oxirane (epoxide) moiety. Its stereochemistry—(2S,3R) for the dihydropyranone core and (2S,3S) for the epoxide—plays a critical role in its physicochemical and biological properties.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1

InChI Key

RCAULRNMJFUWRP-DGCAKLBHSA-N

Isomeric SMILES

C[C@H]1[C@@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O

Canonical SMILES

CC1C(C=C(C(=O)O1)C2C(O2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration at each chiral center. For example, the synthesis might start with a chiral epoxide, which undergoes ring-opening reactions followed by cyclization to form the dihydropyran ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of biocatalysts or engineered microorganisms to achieve high yields and enantioselectivity. The process often involves multiple steps, including purification and isolation of the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .

Scientific Research Applications

(2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3R)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique stereochemistry. The pathways involved often include stereoselective binding and catalysis, leading to specific biological or chemical outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its stereochemical configuration and functional groups. Below is a detailed comparison with analogous molecules:

Aspyrone [(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one]

  • Structural Differences: Aspyrone (CAS 17398-00-4) shares the same molecular formula (C₁₀H₁₄O₅) and core dihydropyranone-epoxide framework but differs in stereochemistry: (2R,3S) vs. (2S,3R) for the dihydropyranone ring .
  • Biological Activity: Aspyrone is a known fungal metabolite with reported phytotoxic and antimicrobial properties. The stereochemical inversion in the target compound may alter its binding affinity to biological targets, though direct comparative data are lacking.
  • Synthetic Accessibility : Both compounds likely require enantioselective synthesis due to their stereochemical complexity. Aspyrone has been isolated from Aspergillus spp., suggesting biosynthetic pathways involving epoxidation and cyclization .

Pyran-3,5-dicarbonitrile Derivatives

  • Functional Implications : The nitrile groups enhance electrophilicity, making these derivatives more reactive in nucleophilic addition reactions compared to the target compound’s epoxide, which may undergo ring-opening under acidic or nucleophilic conditions .

Flavonoid-Oxime Derivatives

  • Comparison: Flavonoid-oxime derivatives are larger and more polar due to glycosylation and phenolic groups, leading to higher water solubility. The target compound’s compact structure and epoxide group may confer better membrane permeability but lower solubility.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
(2S,3R)-Target Compound C₁₀H₁₄O₅ 214.21 Not reported Epoxide, dihydropyranone, (2S,3R) config
Aspyrone C₁₀H₁₄O₅ 214.21 17398-00-4 Epoxide, dihydropyranone, (2R,3S) config
Pyran-3,5-dicarbonitrile Derivative C₁₇H₁₂N₆O₂ 332.32 Not reported Nitrile, pyrazole, phenyl substituents
Flavonoid-Oxime Derivative C₃₂H₃₈N₂O₁₈ 738.65 Not reported Glycosylated, phenolic, oxime

Research Findings and Gaps

  • Stereochemical Impact : The (2S,3R) configuration of the target compound may confer distinct reactivity compared to Aspyrone’s (2R,3S) form, but experimental validation is needed.
  • Synthetic Challenges: Enantioselective synthesis of the epoxide and dihydropyranone rings remains a hurdle, necessitating advanced catalytic methods.

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